molecular formula C8H13Cl3N2 B13041585 (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl

(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13041585
M. Wt: 243.6 g/mol
InChI Key: DNVCBKWSTIEQSN-YCBDHFTFSA-N
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Description

(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl: is a chemical compound characterized by the presence of a chlorophenyl group attached to an ethane backbone with two amine groups. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl typically involves the reaction of 4-chlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, the compound may be used to study the effects of amine-containing compounds on biological systems.

Industry: In industrial applications, the compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethanone, 1-(4-chlorophenyl)-: This compound shares a similar chlorophenyl group but differs in its overall structure and functional groups.

    Methane, CH4: Although structurally simpler, methane is another organic compound that can be compared in terms of basic chemical properties.

Uniqueness: (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13Cl3N2

Molecular Weight

243.6 g/mol

IUPAC Name

(1S)-1-(4-chlorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m1../s1

InChI Key

DNVCBKWSTIEQSN-YCBDHFTFSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)N)Cl.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C(CN)N)Cl.Cl.Cl

Origin of Product

United States

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